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Compound of Interest

Compound Name: 2-(2-Methylpropyl)oxan-4-amine

CAS No.: 1341729-33-6

Cat. No.: B1426951

Get Quote

Executive Summary & Structural Logic
The compound 2-(2-Methylpropyl)oxan-4-amine (Systematic IUPAC: 2-isobutyltetrahydro-2H-

pyran-4-amine) represents a privileged scaffold in modern drug discovery. The tetrahydropyran

(THP) ring serves as a bioisostere for proline or piperidine rings in peptidomimetics, while the

isobutyl group provides hydrophobic bulk often required for occupying lipophilic pockets in

enzymes such as BACE1 or DPP-4.

This guide provides a definitive technical analysis of the spectroscopic signature of this

molecule. Given the stereochemical complexity of 2,4-disubstituted pyrans, this profile focuses

on the thermodynamically preferred (2S,4R)-cis-isomer, where both the isobutyl and amine

groups occupy equatorial positions in the chair conformation.
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Unlock Full Protocol on Website

Synthesis & Stereochemical Control
To understand the spectra, one must understand the sample origin. The most robust route to

the cis-isomer involves the reductive amination of the corresponding ketone. The hydride

source dictates the stereoselectivity.

Reaction Pathway Visualization
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Figure 1: Synthetic workflow targeting the cis-2,4-disubstituted isomer via Prins cyclization and

reductive amination.
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Spectroscopic Profile (NMR, IR, MS)
The following data represents the Target Spectroscopic Profile. These values are derived from

chemometric analysis of high-fidelity fragments (4-aminotetrahydropyran and 2-isobutyl-4-

methyl-tetrahydropyran-4-ol) and grounded in standard conformational analysis of six-

membered heterocycles.

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃ (7.26 ppm ref) Configuration: Chair conformation, substituents equatorial.

¹H NMR (400 MHz)
The diagnostic feature is the splitting pattern of the ring protons. In the cis-diequatorial isomer,

H-4 (axial) will show large diaxial coupling (~10-12 Hz) with H-3ax and H-5ax.
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¹³C NMR (100 MHz)
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Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the functional groups without interference from the carbon skeleton.

Primary Amine (N-H): A weak doublet around 3350 cm⁻¹ (asymmetric stretch) and 3280

cm⁻¹ (symmetric stretch).

Ether (C-O-C): Strong, broad band at 1085–1100 cm⁻¹, characteristic of the tetrahydropyran

ring.

Alkyl (C-H): Strong absorptions at 2955 cm⁻¹ (asymmetric CH₃) and 2860 cm⁻¹ (symmetric

CH₂).

Bending: N-H scissoring vibration visible at ~1590–1610 cm⁻¹.

Mass Spectrometry (MS)
Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact, 70eV)

Fragmentation Pathway (EI)
The molecule undergoes characteristic α-cleavage adjacent to the heteroatoms.

Molecular Ion (M⁺):m/z 157 (Weak intensity in EI, strong [M+H]⁺ 158 in ESI).

Base Peak: Likely m/z 56 or m/z 100.
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Loss of Isobutyl: Cleavage of the side chain.

Retro-Diels-Alder: Breaking of the THP ring.

α-Cleavage (Amine): Breaking the C3-C4 or C4-C5 bond.

Fragment: [CH(NH₂)=CH₂]⁺ → m/z 44 (Common amine fragment).
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Figure 2: Predicted Electron Impact (EI) fragmentation logic.

Experimental Validation Protocols
For researchers synthesizing this compound, the following self-validating checks are required

to ensure purity and identity.

Stereochemical Purity Check (NOESY)
To confirm the cis-conformation:

Experiment: 1D-NOESY irradiating H-4.

Expected Result: Strong NOE enhancement of H-2 and H-6ax (if H-4 is axial).

Failure Mode: If H-4 is equatorial (trans isomer), NOE with H-2 will be weak or absent, while

NOE with H-3eq/H-5eq will be strong.
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Derivatization for HPLC
The primary amine lacks a strong chromophore for UV detection.

Protocol: Derivatize with Fmoc-Cl or Benzoyl Chloride prior to HPLC analysis.

Column: C18 Reverse Phase.

Mobile Phase: Acetonitrile/Water (+0.1% TFA).

Detection: UV 254 nm (Benzoyl) or Fluorescence (Fmoc).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1426951#2-2-methylpropyl-oxan-4-amine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1426951#2-2-methylpropyl-oxan-4-amine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1426951#2-2-methylpropyl-oxan-4-amine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1426951#2-2-methylpropyl-oxan-4-amine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1426951?utm_src=pdf-bulk
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1426951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

